molecular formula C12H14N2O2 B8309690 4-(1-Formylpiperazin-4-yl)benzaldehyde

4-(1-Formylpiperazin-4-yl)benzaldehyde

Cat. No.: B8309690
M. Wt: 218.25 g/mol
InChI Key: RLJBUQNWKLOTRV-UHFFFAOYSA-N
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Description

4-(1-Formylpiperazin-4-yl)benzaldehyde is a heterocyclic organic compound featuring a benzaldehyde group linked to a piperazine ring substituted with a formyl group at the 1-position. Its molecular formula is C₁₂H₁₃N₂O₂, and its structure combines the electrophilic aldehyde moiety with a piperazine scaffold, a common motif in medicinal chemistry. The compound serves as a versatile intermediate in organic synthesis, particularly for constructing Schiff bases, coordinating metal complexes, or synthesizing pharmacologically active molecules1.

The synthesis typically involves formylation of piperazine followed by coupling to 4-bromobenzaldehyde via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Its dual functional groups (aldehyde and formylated piperazine) enable diverse reactivity, making it valuable in drug discovery pipelines2.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-(4-formylphenyl)piperazine-1-carbaldehyde

InChI

InChI=1S/C12H14N2O2/c15-9-11-1-3-12(4-2-11)14-7-5-13(10-16)6-8-14/h1-4,9-10H,5-8H2

InChI Key

RLJBUQNWKLOTRV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Agents

Research indicates that derivatives of 4-(1-Formylpiperazin-4-yl)benzaldehyde exhibit potent antimicrobial properties. A study demonstrated that related compounds showed significant inhibitory activity against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations as low as 0.39 μg/mL . This suggests potential for developing new antibiotics based on this scaffold.

Antiplasmodial Activity

The compound has been explored for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In structure-activity relationship studies, derivatives were synthesized that exhibited promising antiplasmodial effects, highlighting the potential for further development into therapeutic agents against malaria .

Neuroprotective Properties

There is emerging evidence that compounds related to this compound may have neuroprotective effects. For instance, some studies have indicated that piperazine derivatives can inhibit pathways associated with neurodegenerative diseases, suggesting applications in treating conditions like Alzheimer's disease .

Building Block for Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its formyl group allows for further derivatization, facilitating the creation of complex molecules with tailored biological activities .

Chemical Probes

The compound is utilized in the synthesis of chemical probes that help in understanding biological processes at the molecular level. These probes are essential in drug discovery and development, aiding in the identification of new therapeutic targets .

Polymer Chemistry

In material science, derivatives of this compound have been investigated for their potential use in polymerization processes. The compound's reactive aldehyde group can participate in polymerization reactions, leading to novel materials with unique properties .

Fluorescent Dyes

The compound has also been explored as a precursor for synthesizing fluorescent dyes used in various imaging techniques, including biological imaging and diagnostics . These dyes are crucial for visualizing cellular processes and diagnosing diseases.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Potent growth inhibitors against drug-resistant bacteria; IC < 0.39 μg/mL
Antiplasmodial Activity High activity against Plasmodium falciparum; potential for malaria treatment
Neuroprotective Properties Inhibition of neurodegenerative pathways; implications for Alzheimer's treatment
Synthesis of Complex Molecules Key intermediate for biologically active compounds; versatile synthesis routes
Polymer Chemistry Reactive aldehyde group facilitates polymerization; novel material properties
Fluorescent Dyes Precursor for imaging dyes; important for diagnostics

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 4-(1-Formylpiperazin-4-yl)benzaldehyde with two analogs: 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (pyrazole analog) and 4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]benzaldehyde (trifluoroacetyl analog).

Property This compound 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde 4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]benzaldehyde
CAS Number Not available 179055-27-7 122648-76-4
Molecular Formula C₁₂H₁₃N₂O₂ C₁₁H₁₀N₂O C₁₃H₁₂F₃N₂O₂
Molecular Weight (g/mol) 233.25 (calculated) 186.21 300.24
Key Substituents Formyl-piperazine, benzaldehyde Methyl-pyrazole, benzaldehyde Trifluoroacetyl-piperazine, benzaldehyde
Functional Groups Aldehyde, tertiary amine, amide Aldehyde, pyrazole Aldehyde, tertiary amine, trifluoroacetamide

Pharmacological Relevance

  • The target compound’s piperazine core is prevalent in antipsychotics (e.g., aripiprazole) and antimicrobial agents. Its aldehyde group facilitates linkage to amine-containing bioactive molecules.
  • The trifluoroacetyl analog’s metabolic stability (due to the CF₃ group) is advantageous in prodrug design.

Preparation Methods

Step 1: Synthesis of 4-(Piperazin-1-yl)benzaldehyde

Reagents :

  • 4-Fluorobenzaldehyde, piperazine (excess), K₂CO₃, DMF
    Conditions : Reflux at 90°C for 24 hours.
    Workup : Filtration, solvent removal, and recrystallization from ethanol.
    Yield : 65–75%

Step 2: Formylation of Piperazine

Formylating Agents :

  • Formic acid/acetic anhydride (1:1)

  • Trimethyl orthoformate (TMOF) with catalytic HCl

  • N,N-Dimethylformamide (DMF) as a solvent and formyl donor under Vilsmeier-Haack conditions

Example Protocol (adapted from):
4-(Piperazin-1-yl)benzaldehyde (1.0 eq) is stirred with formic acid (2.0 eq) and acetic anhydride (1.5 eq) at 60°C for 6 hours. The mixture is neutralized with NaHCO₃, extracted with dichloromethane, and purified via silica gel chromatography.

Yield : 80–90%
Key Advantage : Avoids handling unstable 1-formylpiperazine.
Challenge : Risk of over-formylation (di-formylated byproduct).

Protection-Formylation-Deprotection Strategy

For selective mono-formylation, a protective group strategy is employed:

Step 1: Protection of Piperazine

Reagents :

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine), 4-fluorobenzaldehyde, K₂CO₃, DMF
    Conditions : Reflux at 80°C for 4 hours.
    Intermediate : tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate
    Yield : 75–80%

Step 2: Deprotection and Formylation

Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 2 hours.
Formylation : Immediate treatment with formic acid/acetic anhydride (1:1) at 25°C for 12 hours.
Purification : Neutralization, extraction, and chromatography.
Overall Yield : 60–70%

Advantage : High selectivity for mono-formylation.
Drawback : Multi-step synthesis increases time and cost.

Comparative Analysis of Synthetic Methods

Method Steps Yield (%) Key Reagents Industrial Feasibility
Direct SNAr170–851-Formylpiperazine, K₂CO₃Moderate (requires precursor synthesis)
Stepwise Formylation265–75 (Step 1), 80–90 (Step 2)Piperazine, formic acidHigh (uses commercial reagents)
Protection-Deprotection360–70Boc-piperazine, TFALow (complexity)

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMAc enhance SNAr reactivity by stabilizing intermediates.

  • Temperature Control : Prolonged reflux (>24h) improves yields but risks decomposition.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates fluoride displacement.

  • Microwave Assistance : Reduces reaction time to 2–4 hours with comparable yields.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 9.90 (s, 1H, CHO), 7.80 (d, J = 8.4 Hz, 2H, ArH), 7.00 (d, J = 8.4 Hz, 2H, ArH), 3.70–3.20 (m, 8H, piperazine), 2.10 (s, 1H, NH).

HRMS (ESI) :

  • m/z calcd for C₁₂H₁₅N₂O₂ [M+H]⁺: 231.1134; found: 231.1138.

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

  • Cost Efficiency : Stepwise synthesis is preferred due to reagent availability.

  • Purification Challenges : Column chromatography is replaced with recrystallization (ethanol/water) for bulk production.

  • Safety : Formic acid and DMF require handling under inert atmosphere due to toxicity.

Emerging Methodologies

  • Enzymatic Formylation : Lipase-mediated acylation for greener synthesis.

  • Flow Chemistry : Continuous-flow reactors to improve yield and reduce waste .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(1-Formylpiperazin-4-yl)benzaldehyde, and how can purity be optimized?

Methodological Answer:

  • Synthesis : Adapt nucleophilic aromatic substitution or reductive amination protocols. For example, reflux 4-fluorobenzaldehyde with 1-formylpiperazine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80–100°C for 24–48 hours .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
  • Yield Optimization : Ensure anhydrous conditions, stoichiometric excess of 1-formylpiperazine (1.2–1.5 eq), and inert atmosphere (N₂/Ar) to minimize oxidation.

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H NMR (DMSO-d₆) should show aldehyde proton at δ 9.8–10.1 ppm and formyl group resonance (N–CHO) at δ 8.0–8.3 ppm .
    • FT-IR : Look for C=O stretches at ~1680 cm⁻¹ (aldehyde) and ~1650 cm⁻¹ (formamide).
  • Purity Assessment :
    • HPLC-UV : Use a C18 column with mobile phase (acetonitrile/water, 60:40), flow rate 1.0 mL/min, detection at 254 nm. Derivatization with hydrazine reagents (e.g., 2,4-dinitrophenylhydrazine) enhances sensitivity .

Advanced: How can contradictions in crystallographic data for this compound be resolved?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Ensure crystal quality by slow evaporation from DCM/hexane.
  • Refinement : Employ SHELXL for structure solution and refinement. Address disorder in the piperazine ring using PART instructions and isotropic displacement parameters (Ueq) .
  • Validation : Cross-validate bond angles (e.g., C–N–C angles ~109.5° for piperazine) and torsion angles against similar structures (e.g., 4-(4-Methoxy-Phenyl)Piperazin-1-Ium derivatives ).

Advanced: How to design a structure-activity relationship (SAR) study for evaluating biological activity?

Methodological Answer:

  • Derivative Synthesis : Modify the benzaldehyde (e.g., introduce electron-withdrawing groups) or piperazine moiety (e.g., alkylation/acylation). Use Suzuki-Miyaura coupling for aryl functionalization .
  • Assay Design :
    • Enzyme Inhibition : Test against kinases or GPCRs using fluorescence polarization (FP) assays. Reference inhibitors like R59949 (piperidine-based) as controls .
    • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4LAO for kinase targets). Focus on hydrogen bonding with the formyl group and π-π stacking of the benzaldehyde .

Advanced: How can researchers assess toxicity with limited experimental data?

Methodological Answer:

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME or ProTox-II to estimate LD₅₀, hepatotoxicity, and mutagenicity. Input SMILES: O=CC1=CC=C(C=C1)N2CCN(CC2)C=O.
    • Read-Across : Compare with structurally similar aldehydes (e.g., 4-hydroxybenzaldehyde; LD₅₀ ~2000 mg/kg in rodents ).
  • In Vitro Testing : Conduct MTT assays on HepG2 cells (IC₅₀ determination) and Ames tests for mutagenicity .

Advanced: What computational methods are suitable for analyzing molecular conformation and stability?

Methodological Answer:

  • Conformational Analysis :
    • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level using Gaussian 16. Compare dihedral angles (e.g., C1–C2–N3–C4) with crystallographic data .
    • MD Simulations : Run 100 ns trajectories in explicit solvent (water/ethanol) with GROMACS to assess flexibility of the piperazine ring.
  • Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for tautomeric forms (e.g., enol vs. keto) using PCM solvation models .

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